molecular formula C14H13N3O2 B14072776 4-(Morpholin-4-yl)[1]benzofuro[3,2-d]pyrimidine

4-(Morpholin-4-yl)[1]benzofuro[3,2-d]pyrimidine

Cat. No.: B14072776
M. Wt: 255.27 g/mol
InChI Key: QYOWZNABOACBGN-UHFFFAOYSA-N
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Description

4-(4-Morpholinyl)benzofuro[3,2-d]pyrimidine is a heterocyclic compound that features a benzofuro[3,2-d]pyrimidine core with a morpholine substituent at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction yields 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to form benzofuro[3,2-d]pyrimidines .

Industrial Production Methods

Industrial production methods for 4-(4-Morpholinyl)benzofuro[3,2-d]pyrimidine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Morpholinyl)benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The morpholine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the morpholine position.

Scientific Research Applications

4-(4-Morpholinyl)benzofuro[3,2-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Morpholinyl)benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Morpholinyl)benzofuro[3,2-d]pyrimidine is unique due to its specific structural features, which confer distinct electronic and steric properties. These properties make it a valuable compound for developing new materials and therapeutic agents.

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

4-morpholin-4-yl-[1]benzofuro[3,2-d]pyrimidine

InChI

InChI=1S/C14H13N3O2/c1-2-4-11-10(3-1)12-13(19-11)14(16-9-15-12)17-5-7-18-8-6-17/h1-4,9H,5-8H2

InChI Key

QYOWZNABOACBGN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=NC3=C2OC4=CC=CC=C43

Origin of Product

United States

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